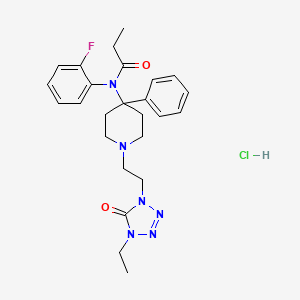

Trefentanil hydrochloride

Description

Historical Context of Fentanyl Analogs

The story of fentanyl analogs begins with the synthesis of fentanyl itself in 1959 by Dr. Paul Janssen. pnnl.gov Initially introduced in the 1960s as a powerful intravenous anesthetic for surgical procedures, fentanyl's potency is approximately 100 times that of morphine. pnnl.govdea.gov Its significant strength led to its placement under international control as a Schedule 1 substance in 1964. unodc.org

Throughout the 1970s and 1980s, the first illicitly produced fentanyl analogs began to appear. unodc.org The 1990s saw the development of new medical delivery systems, such as a transdermal patch for chronic pain management. pnnl.gov This period also saw the legitimate synthesis of other potent, short-acting fentanyl analogs for medical use, including:

Sufentanil (1974) nih.gov

Alfentanil (1976) nih.gov

Remifentanil (1996) nih.gov

Beginning around 2013, a significant increase in overdose deaths was linked to the rise of illicitly manufactured fentanyl and its various analogs, highlighting the potent nature of this chemical class. dea.govoup.com

Classification of Trefentanil (B1222854) Hydrochloride within the Opioid Analogs

Trefentanil hydrochloride is classified as a potent, short-acting synthetic opioid belonging to the fentanyl analog family and the piperidine (B6355638) class of chemical compounds. ontosight.aincats.io As an analog of fentanyl, it shares the core chemical structure but with specific modifications that alter its pharmacological profile. wikipedia.org

Its mechanism of action is as a potent µ-opioid receptor agonist. ontosight.aincats.io Trefentanil is most closely related to other short-acting fentanyl analogs like Alfentanil. wikipedia.orgncats.io Comparative studies have shown that Trefentanil is slightly more potent and has a shorter duration of action than Alfentanil. wikipedia.orgdrugbank.com However, this increased potency is accompanied by more severe respiratory depression, which has prevented its clinical application. drugbank.comwikipedia.org

Table 1: Classification of this compound

| Category | Classification | Source |

|---|---|---|

| Chemical Class | Synthetic Opioid, Fentanyl Analog, Phenylpiperidine | ontosight.aidrugbank.com |

| Development Year | 1992 | drugbank.comwikipedia.org |

| Mechanism of Action | µ-opioid receptor agonist | ontosight.aincats.iogenome.jp |

| Key Structural Feature | Contains a propanamide backbone with a tetrazole ring and a piperidine moiety. ontosight.ai | ontosight.ai |

| Comparative Analog | Alfentanil (Trefentanil is more potent and shorter-acting) | wikipedia.org |

Rationale for Continued Academic Investigation of this compound

Despite being unsuitable for clinical use, this compound remains a valuable tool in scientific research for several reasons. drugbank.comdrugbank.com Its primary value lies in its use as a research chemical to explore the function of opioid receptors. ontosight.ai

The compound's high potency and rapid onset of action make it a subject of interest for researchers investigating the fundamental aspects of pain management and anesthesia. ontosight.ai Scientists utilize Trefentanil and its analogs in studies aimed at developing safer opioids with more favorable side effect profiles. ontosight.ai Specifically, it serves as a laboratory tool to investigate the determinants of µ-opioid receptor recognition and activation. nih.gov

Furthermore, the proliferation of numerous fentanyl analogs necessitates the development of advanced analytical and forensic techniques. Research is ongoing to improve methods like liquid chromatography-tandem mass spectrometry to accurately identify and distinguish between various fentanyl analogs, including Trefentanil, in laboratory samples. patsnap.com

Properties

CAS No. |

120656-93-1 |

|---|---|

Molecular Formula |

C25H32ClFN6O2 |

Molecular Weight |

503.0 g/mol |

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-phenylpiperidin-4-yl]-N-(2-fluorophenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C25H31FN6O2.ClH/c1-3-23(33)32(22-13-9-8-12-21(22)26)25(20-10-6-5-7-11-20)14-16-29(17-15-25)18-19-31-24(34)30(4-2)27-28-31;/h5-13H,3-4,14-19H2,1-2H3;1H |

InChI Key |

YMRJQYDWCFOMRR-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4.Cl |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Other CAS No. |

120656-93-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trefentanil hydrochloride |

Origin of Product |

United States |

Pharmacological Characterization of Trefentanil Hydrochloride

Opioid Receptor Interaction Mechanisms

The physiological and analgesic effects of trefentanil (B1222854), like other opioids, are initiated by its binding to opioid receptors, which are a class of G-protein coupled receptors (GPCRs). nih.govnih.gov The primary classes of opioid receptors are mu (μ), delta (δ), and kappa (κ). nih.govnih.gov Trefentanil's activity is predominantly characterized by its strong agonism at the mu-opioid receptor.

Mu-Opioid Receptor Agonism

Trefentanil hydrochloride is a potent mu-opioid receptor (MOR) agonist. patsnap.com The MOR is the primary target for the most clinically effective opioid analgesics, including morphine and fentanyl. painphysicianjournal.comusdoj.gov Found mainly in the brainstem and medial thalamus, MORs are responsible for mediating supraspinal analgesia upon activation. painphysicianjournal.com When an agonist like trefentanil binds to the MOR, it induces a conformational change in the receptor. This change facilitates the activation of intracellular signaling pathways via inhibitory G-proteins (Gi/o). nih.gov The subsequent signaling cascade typically involves the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. consensus.app This cascade ultimately leads to a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.

Interactions with Delta and Kappa Opioid Receptor Subtypes

While trefentanil's primary pharmacological action is mediated through the mu-opioid receptor, the broader family of fentanyl analogues can exhibit varying degrees of affinity and efficacy at the delta (DOR) and kappa (KOR) opioid receptors. painphysicianjournal.comnih.gov The KOR, found in the limbic system, brain stem, and spinal cord, is associated with spinal analgesia, sedation, and dysphoria. nih.govpainphysicianjournal.com The DOR also contributes to analgesia. nih.gov

Some fentanyl derivatives exhibit high selectivity for the MOR, with substantially lower affinity for KOR and DOR. nih.govnih.gov For instance, studies on substituted fentanyls have shown selectivities for MOR that are over 2500-fold higher compared to KOR and DOR. nih.gov There is also evidence that some opioids may produce their effects through the formation of MOR-DOR heterodimers, creating a pharmacological profile distinct from the activation of either receptor alone. researchgate.net While specific binding data for trefentanil at delta and kappa subtypes is not extensively detailed in the available literature, its classification as a fentanyl analogue suggests a primary and potent interaction at the mu receptor, with potentially lower affinity for delta and kappa subtypes.

Receptor Binding Dynamics

Molecular Determinants of Receptor Binding Kinetics

The binding of fentanyl analogues to the mu-opioid receptor is governed by specific molecular interactions. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have provided significant insights into these interactions. drugbank.comscispace.com A key interaction for the fentanyl class of compounds is the formation of an ionic bond between the protonated amine of the ligand's piperidine (B6355638) ring and a highly conserved aspartic acid residue (Asp147) in the third transmembrane helix of the receptor. scispace.commdpi.com

Beyond this primary anchor point, the binding is stabilized by a network of hydrophobic and, to a lesser extent, hydrogen bond interactions. mdpi.com The N-phenethyl group of fentanyl is thought to insert deep into a pocket between transmembrane helices, while the N-phenylpropanamide moiety projects toward a different pocket. drugbank.comscispace.com The high lipophilicity of fentanyl analogues may also play a role in their binding kinetics, with some evidence suggesting that these molecules can first partition into the cell's lipid membrane, thereby increasing their effective concentration in the vicinity of the receptor. scilit.com The flexibility of the fentanyl molecule allows it to adopt an optimal conformation to fit within the binding site, a factor that influences its high affinity and potency. scispace.com These molecular determinants collectively define the specific orientation and residence time of the drug at the receptor, which in turn dictates its pharmacological activity.

Comparative Pharmacodynamic Profile

The pharmacodynamic properties of trefentanil have been characterized, particularly in comparison to other short-acting fentanyl analogues like alfentanil and the parent compound, fentanyl. wikipedia.org Studies using pharmacokinetic-pharmacodynamic modeling have revealed a profile for trefentanil that is similar in some respects to alfentanil, but with critical differences. nih.gov

Trefentanil is reported to be slightly more potent and has a shorter duration of action than alfentanil. drugbank.comwikipedia.org This is consistent with simulations that predict a more rapid recovery from trefentanil compared to both alfentanil and fentanyl following infusions. nih.gov However, a significant and clinically defining characteristic of trefentanil is that it induces more severe respiratory depression than alfentanil. drugbank.comwikipedia.org This heightened respiratory depressant effect is a primary reason why trefentanil has not been adopted for clinical use, although it remains a tool in research settings. drugbank.com

A comparative study in human volunteers provided quantitative data on these differences, using electroencephalographic (EEG) effects as a measure of opioid pharmacodynamic action. nih.gov

| Parameter | Trefentanil | Alfentanil | Fentanyl |

|---|---|---|---|

| Elimination Clearance (L/min) | 0.444 ± 0.073 | 0.184 ± 0.031 | Significantly different |

| Steady-State Distribution Volume (L) | 37 ± 7 | 23 ± 3 | Significantly different |

| Elimination Half-Life (minutes) | 127 ± 24 | 114 ± 19 | Significantly different |

| EEG Effect EC50 (ng/mL) | 429 ± 313 | 577 ± 273 | Significantly different |

| Equilibration Half-Time (t1/2ke0, minutes) | 1.2 ± 0.5 | 0.6 ± 0.4 | Significantly different |

Data sourced from Lemmens et al., 1994. nih.gov

The data indicates that trefentanil has a lower concentration required for 50% of maximal EEG effect (EC50) compared to alfentanil, confirming its higher potency. nih.gov However, its equilibration half-time (a measure of the delay between changes in plasma concentration and the effect on the brain) is longer than that of alfentanil. nih.gov

Evaluation in Relation to Other Opioid Analogs (e.g., Alfentanil, Fentanyl)

Trefentanil's pharmacological profile is most appropriately understood when compared to other structurally similar and clinically relevant fentanyl analogs, such as alfentanil and fentanyl itself.

In comparative studies, trefentanil has demonstrated a pharmacokinetic and pharmacodynamic profile similar to alfentanil, characterized by a rapid equilibration between blood and brain and a limited extent of tissue distribution. ncats.io While its analgesic potency is comparable to alfentanil, with peak effects occurring approximately 3 minutes after injection, trefentanil is noted to be slightly more potent and has a shorter duration of action. ncats.iowikipedia.org Both trefentanil and alfentanil produce anti-nociception that is reversible by the opioid antagonist naloxone (B1662785) and is equi-efficacious to that of fentanyl. ncats.io

The primary distinguishing factor between trefentanil and alfentanil lies in the severity of their side effects, particularly respiratory depression, which is significantly more pronounced with trefentanil. wikipedia.org This heightened risk of respiratory depression is a key reason why trefentanil has not been adopted for clinical use, despite its potent analgesic properties. wikipedia.orgdrugbank.comdrugbank.com

The table below provides a comparative overview of trefentanil and its common analogs.

| Feature | Trefentanil | Alfentanil | Fentanyl |

| Potency | Slightly more potent than Alfentanil wikipedia.org | Less potent than Trefentanil wikipedia.org | 50-100 times more potent than morphine nih.govpnnl.gov |

| Duration of Action | Shorter than Alfentanil wikipedia.org | Longer than Trefentanil wikipedia.org | Short duration (approx. 30 min after injection) nih.gov |

| Pharmacokinetic Profile | Similar to Alfentanil; rapid blood/brain equilibration ncats.io | Similar to Trefentanil; rapid blood/brain equilibration ncats.io | Rapid onset of action nih.gov |

| Primary Receptor | μ-opioid receptor agonist ncats.io | μ-opioid receptor agonist | μ-opioid receptor agonist frontiersin.org |

| Key Differentiator | Induces more severe respiratory depression than Alfentanil wikipedia.org | Induces less severe respiratory depression than Trefentanil wikipedia.org | Potent analgesic with significant risk of respiratory depression ncats.ionih.gov |

Central Nervous System Effects, including Electroencephalographic Responses

As a potent μ-opioid receptor agonist, trefentanil exerts significant effects on the central nervous system (CNS). The activation of these receptors in the brain and spinal cord is the primary mechanism for its powerful analgesic effects.

Electroencephalography (EEG) is a valuable tool for measuring the CNS impact of drugs like opioids. nih.gov Generally, opioids induce an increase in delta wave activity in the spontaneous EEG. nih.gov Studies specifically on fentanyl have identified a distinct EEG signature: the induction of a frontal theta band (4-8 Hz) oscillation, which is different from the slow-delta waves typically associated with sleep and sedation from other anesthetic agents. harvard.eduresearchgate.net This specific EEG pattern could potentially allow for real-time monitoring of the drug's effects on the brain. harvard.edu

Furthermore, research on fentanyl has shown that it can activate a non-opioid mediated central cholinergic arousal system. nih.gov This results in EEG arousal activity, characterized by cholinergically-mediated theta activity in the hippocampus. nih.gov Given that trefentanil is a close analog of fentanyl, it is expected to produce similar dose-dependent changes in EEG patterns, reflecting its modulation of CNS activity.

| CNS Effect | Description | Associated EEG Finding |

| Analgesia | Primary therapeutic effect mediated by μ-opioid receptor agonism in the CNS. | General opioid effect: Increased delta wave activity. nih.gov |

| Sedation | Dose-dependent depression of CNS function. | Fentanyl-specific: Frontal theta band (4-8 Hz) signature, distinct from sleep-related slow-delta waves. harvard.eduresearchgate.net |

| Arousal System Activation | Fentanyl has been shown to activate a central cholinergic arousal system. nih.gov | Appearance of cholinergically-mediated theta activity in the hippocampus. nih.gov |

Characterization of Respiratory System Depression

A defining and clinically limiting characteristic of trefentanil is its profound depressant effect on the respiratory system. Trefentanil causes significant, dose-dependent respiratory depression. ncats.io This effect is substantially more severe than that observed with equipotent analgesic doses of alfentanil, a factor that has prevented its clinical application. wikipedia.org

The mechanism underlying this effect is common to potent fentanyl analogs. They act as agonists at μ-opioid receptors located in respiratory control centers within the CNS, such as the pre-Bötzinger complex. nih.gov This activation leads to a decreased ventilatory response to hypercapnia (elevated carbon dioxide levels in the blood), which is the primary driver of breathing. fda.gov

Research on fentanyl has provided critical insights into the timeline of this effect. EEG studies revealed that fentanyl begins to impair respiration approximately four minutes before any change in alertness is detectable and at drug concentrations 1,700 times lower than those required to cause sedation. harvard.edu This rapid onset of respiratory depression, preceding other CNS effects like sedation or loss of consciousness, underscores the significant risk associated with potent fentanyl analogs like trefentanil. ncats.iowikipedia.orgharvard.edu The respiratory depression induced by fentanyl involves a decrease in both the rate of respiration and the tidal volume. nih.gov

Advanced Analytical Methodologies for Trefentanil Hydrochloride

Chromatographic Techniques for Identification and Quantification

Chromatographic separation is fundamental to the specific identification of fentanyl analogues, including Trefentanil (B1222854). myadlm.org Due to the isomeric nature of many of these compounds, mass spectrometry alone is often insufficient for unambiguous identification, making chromatographic separation a critical step. myadlm.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective analysis of fentanyl-related substances. mdpi.comnih.govuniroma1.it This method is widely adopted in forensic toxicology for the detection of synthetic opioids in various biological matrices. nih.gov

Methodology Overview: A typical LC-MS/MS method involves a simple "dilute-and-shoot" sample preparation, followed by a rapid chromatographic separation and detection by a mass spectrometer. researchgate.netchromatographyonline.com For instance, a method developed for fentanyl and its analogues utilizes a Raptor Biphenyl column for a fast 3.5-minute analysis. researchgate.net The mobile phase often consists of a gradient of aqueous formic acid and an organic solvent like acetonitrile. unito.itnih.govcdc.gov

Data Acquisition and Analysis: The mass spectrometer is typically operated in the positive electrospray ionization mode, using multiple reaction monitoring (MRM) for targeted analysis. unodc.org This allows for the selection of specific precursor and product ion transitions for Trefentanil, enhancing the selectivity of the analysis. High-resolution mass spectrometry (HRMS) can also be employed to provide more definitive identification of new or unexpected analogues. nih.govunito.it

Illustrative LC-MS/MS Parameters for Fentanyl Analogues:

| Parameter | Condition |

|---|---|

| LC Column | Raptor Biphenyl (5 µm, 100 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 10% to 95% B |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another valuable technique for the quantification of fentanyl analogues, particularly in pharmaceutical formulations and for stability testing. nih.govnih.govresearchgate.net While not as sensitive as MS detection, HPLC-UV offers a robust and cost-effective analytical solution.

Method Validation: A validated HPLC method for fentanyl and its analogues would typically be assessed for linearity, accuracy, precision, and selectivity. nih.govresearchgate.net For example, a method for fentanyl citrate (B86180) demonstrated linearity with correlation coefficients of 0.998 or better. researchgate.net The selectivity of the method is crucial to ensure that there is no interference from other compounds present in the sample matrix. nih.govresearchgate.net

Typical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient |

Spectrometric Characterization Techniques

Mass spectrometry is the primary spectrometric technique for the structural elucidation and identification of Trefentanil hydrochloride. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that aids in its identification.

Fragmentation Analysis: In electrospray ionization (ESI), fentanyl analogues typically undergo fragmentation through several key pathways, including piperidine (B6355638) ring degradation and dissociation of the phenethyl and amide moieties. researchgate.net High-resolution mass spectrometry can provide accurate mass measurements of both the parent ion and fragment ions, which is crucial for determining the elemental composition and confirming the identity of the compound. researchgate.net

Expected Fragmentation of Trefentanil: Based on the fragmentation of other fentanyl analogues, the primary product ions for Trefentanil would likely result from the cleavage of the bond between the piperidine ring and the N-phenyl-amide moiety. researchgate.net The study of these fragmentation patterns is essential for building spectral libraries that can be used for the identification of known and emerging fentanyl analogues. caymanchem.com

Challenges in the Analytical Differentiation of Fentanyl Analogs

The proliferation of fentanyl analogues presents significant analytical challenges, primarily due to their structural similarities. myadlm.orgmdpi.com

Isomeric Compounds: Many fentanyl analogues are isomers, meaning they have the same molecular weight and often produce very similar mass spectra, making them difficult to distinguish without effective chromatographic separation. myadlm.org

Chromatographic Co-elution: The similar chemical properties of these analogues can lead to them eluting at very close or identical times during chromatography, further complicating their individual identification and quantification. myadlm.org

Lack of Reference Standards: The rapid emergence of new fentanyl derivatives means that certified reference materials are often unavailable, hindering the development and validation of analytical methods. mdpi.com

Matrix Effects: When analyzing biological samples, matrix components can interfere with the ionization of the target analyte, leading to suppression or enhancement of the signal and affecting the accuracy of quantification. myadlm.org

Development of Novel Detection and Separation Strategies

To address the challenges in fentanyl analog analysis, researchers are continuously developing novel detection and separation strategies.

High-Resolution Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. When coupled with mass spectrometry, it can provide an additional dimension of separation, aiding in the differentiation of isomeric compounds that are difficult to resolve by chromatography alone. pnnl.govosti.gov

Derivatization Techniques: Chemical derivatization can be employed to improve the chromatographic properties and mass spectrometric detection of fentanyl analogues. For example, derivatization can be used to retrospectively identify the original opioid from its breakdown products. d-nb.info

Novel Immunoassays: Highly sensitive and specific immunoassays are being developed for the rapid screening of fentanyl and its analogues. nih.gov These can serve as valuable preliminary tests before confirmatory analysis by mass spectrometry.

Advanced Chromatographic Phases: The development of new liquid chromatography stationary phases with different selectivities can improve the separation of closely related fentanyl analogues.

Future Directions in Trefentanil Hydrochloride Research

Contribution to Understanding Opioid Receptor Biology

Trefentanil (B1222854) hydrochloride serves as a valuable molecular probe for elucidating the intricate biology of opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for clinically relevant opioids. patsnap.comfda.gov As a potent MOR agonist, its interactions with the receptor contribute to a deeper understanding of the structure-activity relationships within the 4-anilidopiperidine class of opioids. drugbank.commdpi.com

The study of trefentanil and other fentanyl analogues allows researchers to investigate how subtle modifications to the chemical structure influence binding affinity, selectivity, and functional activity at the receptor level. mdpi.comnih.gov For instance, the high affinity of many fentanyl derivatives for the MOR is attributed to specific molecular interactions, such as the salt bridge formed between the protonated piperidine (B6355638) nitrogen and a conserved aspartate residue in the receptor. nih.gov Computational modeling and molecular dynamics simulations of fentanyl analogues interacting with the MOR have provided insights into the specific transmembrane helices involved in the binding process. nih.govbiorxiv.org These studies, which can be informed by the properties of compounds like trefentanil, help to build a more comprehensive model of opioid receptor activation and signaling. nih.gov

Furthermore, the distinct pharmacological profiles of different fentanyl analogues, including their varying efficacies in G-protein signaling versus β-arrestin recruitment, offer a window into the concept of biased agonism. nih.gov Investigating why some analogues preferentially activate certain downstream signaling pathways over others is a critical area of research aimed at developing safer analgesics with reduced side effects. mdpi.comnih.gov

Applications in the Development of Next-Generation Opioid Ligands

The knowledge gained from studying compounds like trefentanil hydrochloride is instrumental in the rational design of next-generation opioid ligands. The overarching goal is to develop novel analgesics with improved therapeutic profiles, such as a wider safety margin, reduced potential for respiratory depression, and lower liability for tolerance and dependence. mdpi.comnih.gov

The fentanyl scaffold has proven to be a versatile platform for chemical modification, leading to the synthesis of numerous analogues with diverse pharmacological properties. mdpi.comnih.gov Research in this area continues to explore new chemical modifications to the core structure in pursuit of compounds with novel biological activity. nih.gov One promising strategy involves the development of multitarget analgesics, where the fentanyl scaffold is combined with pharmacophoric elements of non-opioid targets involved in pain modulation. mdpi.com This approach aims to create hybrid molecules that can simultaneously interact with the MOR and other receptors, such as the neurokinin-1 (NK1) receptor or the cannabinoid receptor 1 (CB1), to achieve synergistic analgesia with fewer side effects. mdpi.com

Moreover, the development of pH-sensitive opioid agonists, including fluorinated fentanyl derivatives, represents another innovative direction. mdpi.com These compounds are designed to be selectively activated in the acidic microenvironment of inflamed or injured tissues, thereby providing targeted pain relief while minimizing systemic adverse effects. mdpi.com The insights from the structure-activity relationships of established fentanyl analogues like trefentanil are crucial for the design and optimization of these novel therapeutic agents.

Advanced Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful tool in drug development that quantitatively describes the relationship between drug dosage, concentration in the body over time, and the resulting pharmacological effect. jvsmedicscorner.com this compound has been a key subject in high-resolution PK-PD studies, which have helped to refine these models for opioids. nih.gov These models are essential for predicting the time course of drug effects and for comparing the profiles of different compounds. nih.govresearchgate.net

A pivotal study compared the PK-PD properties of trefentanil with those of fentanyl and alfentanil. nih.gov This research utilized electroencephalography (EEG) as a measure of opioid effect and employed sophisticated modeling techniques to characterize the pharmacokinetic parameters and the link between plasma concentration and drug effect. The findings demonstrated that while trefentanil has a similar PK-PD profile to alfentanil, it possesses a higher elimination clearance. nih.gov Computer simulations based on these models predicted a more rapid recovery from the effects of trefentanil compared to both alfentanil and fentanyl, particularly after prolonged infusions. nih.gov

Such detailed PK-PD modeling and simulation are invaluable in the early stages of drug development for appreciating subtle but clinically significant differences between new and existing drugs. nih.gov They provide a rational basis for selecting opioids for specific clinical scenarios and for designing optimal dosing regimens. nih.govresearchgate.net

| Parameter | Trefentanil | Alfentanil | Fentanyl |

|---|---|---|---|

| Elimination Clearance (L/min) | 0.444 +/- 0.073 | 0.184 +/- 0.031 | Significantly different from Trefentanil and Alfentanil |

| Steady-State Distribution Volume (L) | 37 +/- 7 | 23 +/- 3 | Significantly different from Trefentanil and Alfentanil |

| Elimination Half-Life (minutes) | 127 +/- 24 | 114 +/- 19 | Significantly different from Trefentanil and Alfentanil |

| Equilibration Half-Time (minutes) | 1.2 +/- 0.5 | 0.6 +/- 0.4 | Significantly different from Trefentanil and Alfentanil |

| Concentration for 50% of Maximal EEG Effect (ng/mL) | 429 +/- 313 | 577 +/- 273 | Significantly different from Trefentanil and Alfentanil |

Implications for Forensic Toxicology and Public Health Research

The proliferation of potent synthetic opioids, including numerous fentanyl analogues, presents significant challenges for forensic toxicology and public health. patsnap.commdpi.com The high potency of these compounds means that they are often present in biological samples at very low concentrations, making their detection and quantification difficult with routine screening methods. nih.gov This necessitates the development and validation of highly sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately identify these substances in forensic casework. patsnap.comnih.gov

The continuous emergence of new fentanyl analogues, often referred to as novel psychoactive substances (NPS), requires forensic laboratories to constantly update their analytical methods and reference libraries to keep pace with the evolving drug landscape. frontiersin.orgscielo.org.mx Research into the metabolism of these new analogues is also crucial for identifying unique biomarkers of exposure, which can aid in toxicological investigations. frontiersin.orgmdpi.com

From a public health perspective, the presence of highly potent and often uncharacterized fentanyl analogues in the illicit drug supply significantly increases the risk of overdose and death. mdpi.comnih.gov Surveillance programs that monitor the prevalence of different fentanyl analogues in seized drug samples and in biological specimens from overdose cases are essential for understanding regional drug trends and for informing public health interventions. nih.gov The challenges associated with the detection of compounds like trefentanil and its relatives underscore the need for continued research and investment in forensic toxicology to mitigate the public health crisis associated with synthetic opioids. ojp.govnist.gov

Q & A

Q. What are the established synthetic routes for Trefentanil Hydrochloride, and what analytical methods validate its purity?

this compound (CAS 120656-93-1) is synthesized via a multi-step process involving piperidine and tetrazolyl intermediates. Key steps include alkylation of the piperidine ring and subsequent fluorophenyl propanamide substitution . Purity validation typically employs:

- HPLC-MS : To confirm molecular weight (C₂₅H₃₂ClFN₆O₂) and detect impurities.

- NMR Spectroscopy : For structural confirmation (e.g., ¹H/¹³C NMR to resolve ethyl, fluorophenyl, and tetrazolyl groups).

- Elemental Analysis : To verify stoichiometric chloride content.

Q. How can researchers design in vitro assays to assess Trefentanil’s opioid receptor binding affinity?

Use radioligand displacement assays with μ-opioid receptor (MOR)-expressing cell lines:

Q. What experimental frameworks ensure stability of this compound in aqueous formulations?

Stability studies should follow ICH guidelines:

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.

- Kinetic Analysis : Monitor degradation via HPLC and apply zero/first-order models (e.g., Arrhenius equation for shelf-life prediction) .

Advanced Research Questions

Q. How can factorial design optimize Trefentanil’s in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

A 2³ factorial design (factors: dose, administration route, formulation excipients) can model PK/PD relationships:

- Response Variables : AUC, Cmax, Tmax (PK); analgesia duration (PD).

- Interaction Effects : Use ANOVA to identify synergistic effects (e.g., PEGylation enhancing bioavailability) .

- Example Table :

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Dose | 0.1 mg/kg | 0.5 mg/kg | 1.0 mg/kg |

| Route | IV | SC | Oral |

Q. What computational approaches resolve contradictions in Trefentanil’s metabolite identification?

Conflicting metabolite data (e.g., N-dealkylation vs. hydroxylation) can be addressed via:

Q. How do researchers validate Trefentanil’s selective MOR agonism in complex in vivo pain models?

Use transgenic rodent models (e.g., MOR-KO mice) and multimodal analgesia assays:

- Thermal Hyperalgesia : Hargreaves test with MOR-KO vs. wild-type.

- Mechanical Allodynia : Von Frey filaments post-nerve injury.

- Data Interpretation : Compare dose-response curves to confirm MOR specificity and lack of δ/κ-opioid cross-reactivity .

Methodological Guidance

Q. What statistical models are robust for analyzing dose-dependent respiratory depression in Trefentanil studies?

Apply nonlinear mixed-effects modeling (NONMEM):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.